molecular formula C20H17ClN2O2S2 B2785389 2-{[(4-chlorophenyl)methyl]sulfanyl}-1-(naphthalene-2-sulfonyl)-4,5-dihydro-1H-imidazole CAS No. 868217-38-3

2-{[(4-chlorophenyl)methyl]sulfanyl}-1-(naphthalene-2-sulfonyl)-4,5-dihydro-1H-imidazole

Cat. No.: B2785389
CAS No.: 868217-38-3
M. Wt: 416.94
InChI Key: IHAKAHHBTDCWIG-UHFFFAOYSA-N
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Description

This compound features a 4,5-dihydro-1H-imidazole core substituted at position 1 with a naphthalene-2-sulfonyl group and at position 2 with a (4-chlorophenyl)methyl sulfanyl group.

Properties

IUPAC Name

2-[(4-chlorophenyl)methylsulfanyl]-1-naphthalen-2-ylsulfonyl-4,5-dihydroimidazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H17ClN2O2S2/c21-18-8-5-15(6-9-18)14-26-20-22-11-12-23(20)27(24,25)19-10-7-16-3-1-2-4-17(16)13-19/h1-10,13H,11-12,14H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IHAKAHHBTDCWIG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(C(=N1)SCC2=CC=C(C=C2)Cl)S(=O)(=O)C3=CC4=CC=CC=C4C=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H17ClN2O2S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

416.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-{[(4-chlorophenyl)methyl]sulfanyl}-1-(naphthalene-2-sulfonyl)-4,5-dihydro-1H-imidazole typically involves multi-step organic reactions. One common method includes the initial formation of the naphthalene sulfonyl chloride, followed by its reaction with 4-chlorobenzyl mercaptan under basic conditions to form the intermediate compound. This intermediate is then cyclized with an imidazole derivative under acidic conditions to yield the final product .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated synthesis can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

2-{[(4-chlorophenyl)methyl]sulfanyl}-1-(naphthalene-2-sulfonyl)-4,5-dihydro-1H-imidazole undergoes various chemical reactions, including:

    Oxidation: The sulfur atom in the compound can be oxidized to form sulfoxides or sulfones.

    Reduction: The nitro group, if present, can be reduced to an amine.

    Substitution: The chlorophenyl group can undergo nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas with a palladium catalyst are used.

    Substitution: Nucleophiles like sodium methoxide or potassium tert-butoxide can be employed under basic conditions.

Major Products Formed

    Oxidation: Sulfoxides and sulfones.

    Reduction: Amines.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

2-{[(4-chlorophenyl)methyl]sulfanyl}-1-(naphthalene-2-sulfonyl)-4,5-dihydro-1H-imidazole has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Studied for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential as a therapeutic agent due to its unique structural features.

    Industry: Utilized in the development of new materials and chemical processes

Mechanism of Action

The mechanism of action of 2-{[(4-chlorophenyl)methyl]sulfanyl}-1-(naphthalene-2-sulfonyl)-4,5-dihydro-1H-imidazole involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets can vary depending on the specific application and context of use .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Variations on the Imidazole Core

Table 1: Key Structural Variations and Properties
Compound Name Substituent at Position 1 Substituent at Position 2 Key Properties/Activities Reference
Target Compound Naphthalene-2-sulfonyl (4-Chlorophenyl)methyl sulfanyl High lipophilicity; potential α-adrenergic interactions (inferred)
2-{[(2-Methylphenyl)methyl]sulfanyl}-1-(naphthalene-2-sulfonyl)-4,5-dihydro-1H-imidazole Naphthalene-2-sulfonyl (2-Methylphenyl)methyl sulfanyl Reduced steric hindrance due to ortho-methyl group
2-{[(2-Chlorophenyl)methyl]sulfanyl}-4,5-dihydro-1H-imidazole None (unsubstituted) (2-Chlorophenyl)methyl sulfanyl Simpler structure; potential antimicrobial activity
2-{[(2-Chloro-6-fluorophenyl)methyl]sulfanyl}-4,5-dihydro-1H-imidazole None (unsubstituted) (2-Chloro-6-fluorophenyl)methyl sulfanyl Enhanced electronic effects from fluorine
Lofexidine None (unsubstituted) 1-(2,6-Dichlorophenoxy)ethyl α2-Adrenergic agonist; used for opioid withdrawal
Analysis
  • Substituent Position Effects: The 4-chlorophenyl group in the target compound (para-substitution) likely improves symmetry and crystallinity compared to ortho-substituted analogs (e.g., 2-methylphenyl in ), which may reduce melting points.
  • Sulfonyl vs.

Pharmacological and Physicochemical Comparisons

Key Observations
  • Lipophilicity : The target compound’s higher predicted LogP (~4.2) compared to Naphazoline HCl (~1.9) suggests better membrane permeability but possible challenges in aqueous solubility .
  • Receptor Binding: The naphthalene sulfonyl group may mimic aromatic moieties in known α-adrenergic agonists (e.g., Naphazoline ), though chlorine’s steric effects could alter selectivity.

Biological Activity

The compound 2-{[(4-chlorophenyl)methyl]sulfanyl}-1-(naphthalene-2-sulfonyl)-4,5-dihydro-1H-imidazole is a synthetic derivative that has garnered attention for its potential biological activities. This article aims to explore its biological activity, including pharmacological effects, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The compound features a complex structure characterized by:

  • A 4-chlorophenyl group
  • A naphthalene sulfonyl moiety
  • A dihydroimidazole framework

The molecular formula is C_{16}H_{15ClN_2O_2S with a molecular weight of approximately 332.82 g/mol.

Antimicrobial Activity

Research indicates that derivatives of imidazole compounds often exhibit significant antimicrobial properties. For instance, related compounds have shown effectiveness against various bacterial strains, including resistant strains of Staphylococcus aureus and Escherichia coli.

CompoundMIC (µg/mL)Target Organism
2-{[(4-chlorophenyl)methyl]sulfanyl}-1-(naphthalene-2-sulfonyl)-4,5-dihydro-1H-imidazoleTBDTBD
Control (Chloramphenicol)100E. coli

Antiparasitic Activity

Imidazole derivatives have also been studied for their antiparasitic effects. In vitro studies have demonstrated that certain analogs can inhibit the growth of Plasmodium falciparum, the causative agent of malaria.

The biological activity of this compound is hypothesized to involve:

  • Inhibition of enzyme activity : Similar compounds have been shown to inhibit enzymes critical for microbial survival.
  • Disruption of cellular processes : The structural components may interfere with cell wall synthesis or protein synthesis in target organisms.

Case Study 1: Antimicrobial Efficacy

In a study published in 2020, researchers synthesized various imidazole derivatives and tested their antimicrobial efficacy. The compound displayed promising results against Gram-positive and Gram-negative bacteria, with a focus on its mechanism involving cell membrane disruption.

Case Study 2: Antiparasitic Activity

A comparative study evaluated several naphthalene-based compounds for their antimalarial properties. The findings indicated that certain modifications in the chemical structure led to enhanced potency against Plasmodium species, suggesting that the compound could be optimized for better efficacy.

Q & A

Q. Critical Conditions :

  • Temperature : 0–60°C for sulfonylation to prevent side reactions.
  • Solvent Choice : Dichloromethane or DMF for solubility and reactivity.
  • Purification : Column chromatography (silica gel) to isolate the product .

Advanced: How can structure-activity relationships (SAR) be systematically studied for this compound and its analogs?

Q. Methodological Answer :

  • Design Analogs : Vary substituents (e.g., replace 4-chlorophenyl with 4-fluorophenyl or alkyl groups) to assess electronic/steric effects.
  • Biological Assays : Test analogs against cancer cell lines (e.g., MTT assay) and bacterial strains (MIC determination).
  • Computational Modeling : Use molecular docking to predict binding affinities to target enzymes (e.g., cytochrome P450).

Q. Methodological Answer :

  • NMR Spectroscopy : ¹H/¹³C NMR to confirm substituent positions (e.g., sulfonyl and naphthalene groups).
  • Mass Spectrometry (HRMS) : Validate molecular weight (e.g., [M+H]⁺ peak at m/z 469.08).
  • HPLC : Purity assessment using a C18 column (≥95% purity for biological testing) .

Advanced: How should researchers resolve contradictions in biological activity data across structurally similar derivatives?

Q. Methodological Answer :

  • Replicate Studies : Ensure consistency in assay protocols (e.g., cell passage number, incubation time).
  • Control Variants : Include positive/negative controls (e.g., doxorubicin for cytotoxicity).
  • Statistical Analysis : Apply ANOVA or non-parametric tests to assess significance of activity differences.
  • Meta-Analysis : Compare results with published data on analogous imidazoles (e.g., PubChem BioAssay data) .

Basic: What factors influence the choice of oxidizing agents for modifying the sulfanyl group?

Q. Methodological Answer :

  • Mild Oxidation : Use H₂O₂ (3%) to convert -S- to -SO- without over-oxidation to -SO₂-.
  • Strong Oxidation : mCPBA (meta-chloroperbenzoic acid) for sulfone (-SO₂-) formation.
  • Solvent Compatibility : Perform reactions in methanol or acetonitrile to stabilize intermediates .

Advanced: What experimental strategies assess this compound’s environmental persistence and ecotoxicity?

Q. Methodological Answer :

  • Degradation Studies : Expose to UV light or microbial consortia; monitor via LC-MS for breakdown products.
  • Ecotoxicology : Test on Daphnia magna (LC₅₀) and soil microbiota (respiration inhibition).
  • QSAR Modeling : Predict bioaccumulation potential using logP and solubility data .

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